
N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide” is a heterocyclic organic compound with the CAS Number: 100969-16-2 . It has a molecular weight of 270.35 . The compound is solid in its physical form .
Molecular Structure Analysis
The Inchi Code for this compound is1S/C15H14N2OS/c18-15(16-12-6-2-1-3-7-12)17-10-11-19-14-9-5-4-8-13(14)17/h1-9H,10-11H2,(H,16,18) . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide” is a solid compound . It has a molecular weight of 270.35 . More specific physical and chemical properties were not available in the retrieved data.Scientific Research Applications
Antifungal Applications
“N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide” has been found to have broad-spectrum antifungal activity. It has been used as an analogue of commercial succinate dehydrogenase inhibitors (SDHIs), which are one of the fastest-growing fungicide categories for plant protection . In particular, N′-(4-fluorophenyl)picolinohydrazide and N′-(3,4-fluorophenyl)picolinohydrazide showed high activity against twelve fungi .
Plant Protection
The compound has been used in the design of novel fungicides for plant protection. It has shown high activity and broad-spectrum property against phytopathogenic fungi . This makes it a promising alternative for plant protection.
Inhibition of Succinate Dehydrogenase
The compound has shown strong inhibition activity on succinate dehydrogenase (SDH) in Alternaria brassicae . SDH is a key enzyme in the citric acid cycle and the electron transport chain, and its inhibition can lead to the cessation of fungal growth.
Structural Change of Mycelia and Cell Membrane
The compound has been observed to change the structure of mycelia and cell membrane . This could potentially disrupt the normal functioning of the fungi, leading to their death.
Increase of Intracellular Reactive Oxygen Species Level
The compound has been found to increase the intracellular reactive oxygen species level . This could lead to oxidative stress in the fungi, causing damage to their cells.
Increase of Mitochondrial Membrane Potential
The compound has been found to increase the mitochondrial membrane potential . This could disrupt the normal functioning of the mitochondria, leading to cell death.
Synthesis of Functionalized 2,3-Dihydro-4-Nitropyrroles
“N-phenyl-3,4-dihydro-2H-1,4-benzothiazine-4-carboxamide” has been used in the stereoselective four-component synthesis of functionalized 2,3-dihydro-4-nitropyrroles . These heterocycles may have utility in the synthesis of pharmacologically active compounds.
Fungicidal Activity
The compound has been used in the design and synthesis of novel 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins, which have shown substantial and broad-spectrum antifungal activities against various phytopathogenic fungi . Especially, compound 7b showed high antifungal activity against Erysiphe graminis, Puccinia sorghi Schw., Colletotrichum lagenarium, and Pseudoperonospora cubensis .
Safety and Hazards
properties
IUPAC Name |
N-phenyl-2,3-dihydro-1,4-benzothiazine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c18-15(16-12-6-2-1-3-7-12)17-10-11-19-14-9-5-4-8-13(14)17/h1-9H,10-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUPFYAFIJQDNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

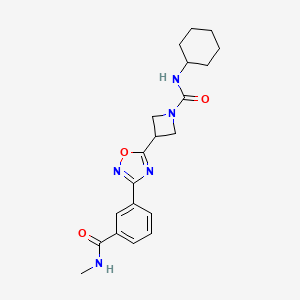
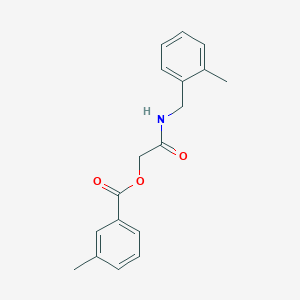
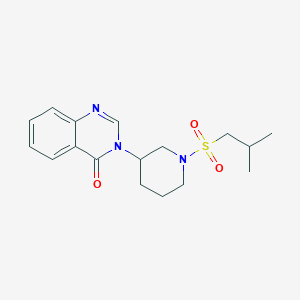

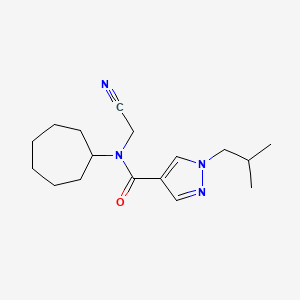
![2-Chloro-N-[[4-(2,2,2-trifluoroethoxymethyl)phenyl]methyl]propanamide](/img/structure/B2802225.png)
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-(methylthio)phenyl)methanone](/img/structure/B2802226.png)
![N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2802227.png)


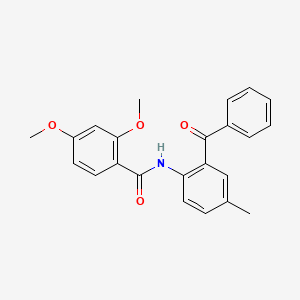
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one](/img/structure/B2802235.png)
![N-(3-ethylphenyl)-2-((6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2802236.png)
![3-(3-Chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one](/img/structure/B2802238.png)